molecular formula C9H14N2O2 B8336943 4-(3-ethoxycarbonylpropyl)-1H-imidazole

4-(3-ethoxycarbonylpropyl)-1H-imidazole

Cat. No.: B8336943
M. Wt: 182.22 g/mol
InChI Key: IXYJLACULHVSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Ethoxycarbonylpropyl)-1H-imidazole (CAS: 49549-65-7, molecular formula C₁₂H₁₅N₃O₄) is an imidazole derivative featuring a propyl chain substituted with an ethoxycarbonyl group at the 4-position of the imidazole ring. This compound has been studied extensively in the context of histamine H₃ receptor modulation. It is structurally characterized by its ester-functionalized alkyl chain, which contributes to its pharmacokinetic properties, including oral bioavailability and receptor binding affinity. Evidence from pharmacological studies highlights its role as a tool compound for investigating constitutive activity of H₃ receptors in vivo, particularly in rodent models .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 4-(1H-imidazol-5-yl)butanoate

InChI

InChI=1S/C9H14N2O2/c1-2-13-9(12)5-3-4-8-6-10-7-11-8/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

IXYJLACULHVSFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CN=CN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3-ethoxycarbonylpropyl)-1H-imidazole with related imidazole derivatives, focusing on structural modifications, receptor binding affinities (Kᵢ or ED₅₀ values), and functional activities.

Ether-Linked Alkyl Imidazoles

  • 4-(3-(Ethoxy)propyl)-1H-imidazole (FUB 465, Compound 14): Structurally similar but replaces the ethoxycarbonyl group with a simple ethoxy moiety. Exhibits high oral in vivo potency in mice (ED₅₀ = 0.26 mg/kg) and low nanomolar affinity for H₃ receptors (Kᵢ ~7 nM in rat synaptosomes). Acts as a partial agonist in HEK293 cells expressing human H₃ receptors, demonstrating "protean agonism" (dual agonist/antagonist behavior depending on receptor conformation) .
  • 4-(3-(3-Cyclopentylpropyloxy)propyl)-1H-imidazole (Compound 27) :

    • Features a cyclopentylpropyloxy substituent.
    • Higher H₃ receptor affinity (Kᵢ = 7 nM) but lower in vivo potency compared to FUB 465 .

Proxifan Derivatives (Phenoxypropyl Imidazoles)

  • Ciproxifan (Compound 14): Contains a cyclopropyl ketone-substituted phenoxypropyl chain. Subnanomolar H₃ receptor affinity (Kᵢ < 1 nM) and exceptional in vivo potency (ED₅₀ = 0.1 mg/kg po in mice). Shows selectivity for H₃ over H₁/H₂ receptors and prolonged plasma stability in primates .
  • Imoproxifan: Oxime-substituted phenoxypropyl derivative. Subnanomolar potency (Kᵢ = 0.26 nM in rat cerebral cortex) and ED₅₀ = 0.034 mg/kg po in mice. X-ray crystallography confirms its optimized binding geometry at the H₃ receptor .

Ester-Functionalized Imidazoles

  • Ethyl 1-Methyl-2-phenyl-1H-imidazole-5-carboxylate derivatives (): Lack the propyl linker but retain ester groups. Primarily used as synthetic intermediates .

Benzimidazole Derivatives

  • 2-(1-(3-Benzamidopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (Compound 5cn): Replaces the imidazole core with a benzimidazole scaffold. No direct H₃ receptor data but demonstrates broader applications in kinase inhibition and anticancer research .

Data Tables

Table 1: Key Pharmacological Parameters

Compound Structure H₃ Receptor Kᵢ (nM) In Vivo ED₅₀ (mg/kg) Functional Activity Selectivity (H₃ vs. H₁/H₂)
This compound Ethoxycarbonylpropyl-imidazole ~7 (rat) 0.26 (mouse) Partial agonist High
Ciproxifan Phenoxypropyl-cyclopropyl ketone <1 0.1 (mouse) Antagonist High
Imoproxifan Phenoxypropyl-oxime 0.26 0.034 (mouse) Antagonist High
FUB 465 Ethoxypropyl-imidazole 7 0.26 (mouse) Protean agonist Moderate

Table 2: Physicochemical Properties

Compound Melting Point (°C) Molecular Weight LogP
This compound Not reported 273.27 1.5 (calc)
Ciproxifan >200 329.40 3.2
Ethyl 1-methyl-2-phenyl-1H-imidazole-5-carboxylate 106–158 230.28 2.8

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The ethoxycarbonylpropyl group balances lipophilicity and hydrogen-bonding capacity, enabling blood-brain barrier penetration while retaining receptor affinity . Proxifan derivatives (e.g., ciproxifan) achieve subnanomolar potency by introducing electron-withdrawing groups (e.g., ketones) on the phenoxy ring, enhancing H₃ receptor interactions . Partial agonism in ethoxycarbonylpropyl derivatives suggests conformational flexibility in the imidazole scaffold, which may be exploited for designing biased ligands .
  • Therapeutic Potential: this compound is a valuable tool for studying H₃ receptor constitutive activity, aiding drug discovery for neurological disorders . Proxifan derivatives like ciproxifan and imoproxifan are candidates for treating narcolepsy and cognitive deficits due to their high selectivity and oral efficacy .
  • Limitations :

    • Ethoxycarbonylpropyl derivatives exhibit shorter plasma half-lives compared to proxifans, necessitating structural optimization for clinical use .

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